(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone
Description
(3-Hydroxy-8-azabicyclo[321]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone is a complex organic compound with a unique structure that combines bicyclic and piperidine moieties
Properties
IUPAC Name |
(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-21-9-3-6-16(13-21)14-4-2-5-15(10-14)20(24)22-17-7-8-18(22)12-19(23)11-17/h2,4-5,10,16-19,23H,3,6-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARMMAIAJYMGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=CC(=CC=C2)C(=O)N3C4CCC3CC(C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic structure, the introduction of the piperidine ring, and the final coupling to form the methanone linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as neurology and oncology.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Tirzepatide
- Dulaglutide
- Semaglutide
- Liraglutide
Uniqueness
Compared to similar compounds, (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[3-(1-methylpiperidin-3-yl)phenyl]methanone stands out due to its unique bicyclic structure combined with a piperidine ring. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
